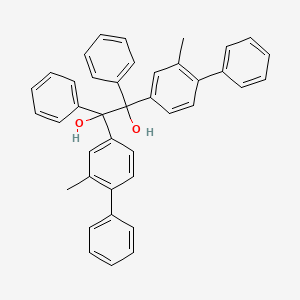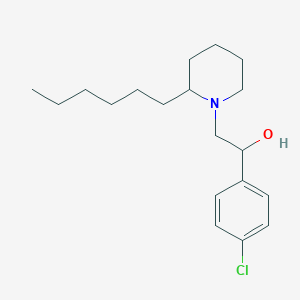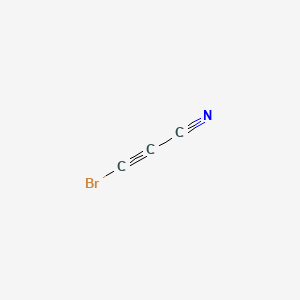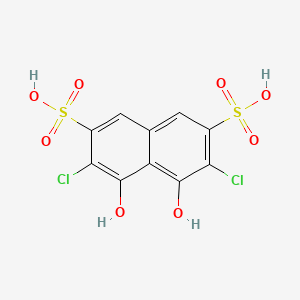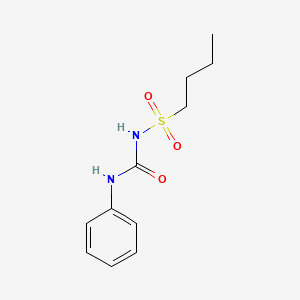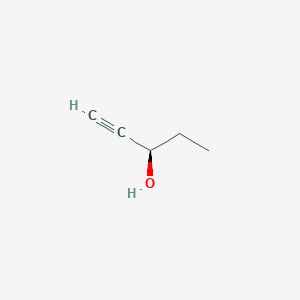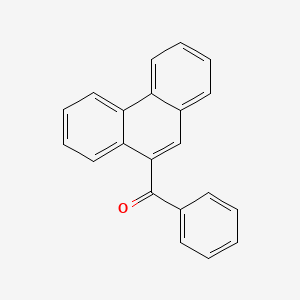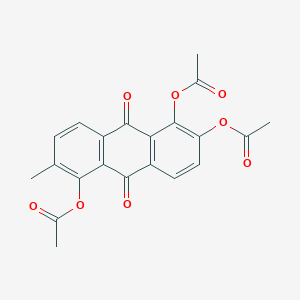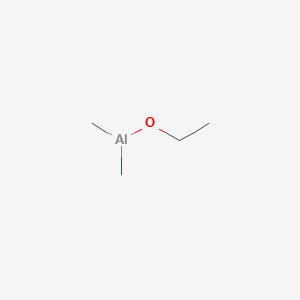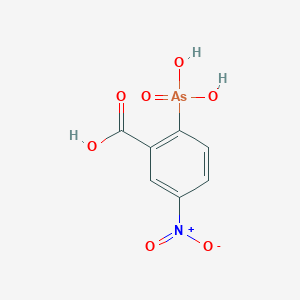
Thiirane, ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom. This compound is notable for its high reactivity due to the ring strain associated with its small ring size .
Métodos De Preparación
Thiirane, ethenyl- can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce thiirane . Another method utilizes the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Industrial production methods often focus on achieving high conversion rates and using mild reaction conditions to ensure efficiency and safety .
Análisis De Reacciones Químicas
Thiirane, ethenyl- undergoes several types of chemical reactions, including:
Reduction: Reduction of thiiranes can lead to the formation of thiols or sulfides.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and thiourea for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .
Aplicaciones Científicas De Investigación
Thiirane, ethenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiirane, ethenyl- involves its high reactivity due to the ring strain in its three-membered structure. This strain makes the compound more susceptible to nucleophilic attack, leading to various chemical transformations . The sulfur atom in thiirane can interact with molecular targets and pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Thiirane, ethenyl- can be compared with other sulfur-containing heterocycles such as:
Thiophene: A five-membered ring with one sulfur atom, less reactive due to lower ring strain.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms, used in pharmaceuticals.
Dithiolane: A five-membered ring with two sulfur atoms, known for its stability.
Thiirane’s uniqueness lies in its three-membered ring structure, which imparts higher reactivity compared to these other compounds .
Propiedades
Número CAS |
5954-75-6 |
|---|---|
Fórmula molecular |
C4H6S |
Peso molecular |
86.16 g/mol |
Nombre IUPAC |
2-ethenylthiirane |
InChI |
InChI=1S/C4H6S/c1-2-4-3-5-4/h2,4H,1,3H2 |
Clave InChI |
JNUIIZUUNVYHCS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
